molecular formula C12H18O4 B12571448 Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- CAS No. 195298-96-5

Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-

Cat. No.: B12571448
CAS No.: 195298-96-5
M. Wt: 226.27 g/mol
InChI Key: GCHRRTCCQMRCML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- can be achieved through the chlorination of p-xylene to form p-chloromethylbenzyl chloride, which is then etherified with methanol in the presence of sodium hydroxide to yield the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- follows a similar route, utilizing large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of resins, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxymethyl groups enhance the reactivity of the benzene ring, facilitating various chemical transformations. The pathways involved include the activation of the benzene ring towards electrophilic attack and subsequent formation of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- is unique due to the presence of two methoxymethyl groups, which significantly influence its chemical reactivity and applications. These groups make it a valuable intermediate in organic synthesis and industrial processes .

Properties

CAS No.

195298-96-5

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1,4-dimethoxy-2,3-bis(methoxymethyl)benzene

InChI

InChI=1S/C12H18O4/c1-13-7-9-10(8-14-2)12(16-4)6-5-11(9)15-3/h5-6H,7-8H2,1-4H3

InChI Key

GCHRRTCCQMRCML-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1COC)OC)OC

Origin of Product

United States

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